N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
The compound of interest belongs to a class of organic compounds that have been widely researched for various biological activities. It features a benzothiazole moiety, which is significant in pharmaceutical chemistry due to its presence in compounds with diverse therapeutic properties.
Synthesis Analysis
Synthesis of related benzothiazole derivatives often involves standard organic synthesis methods. One such method is alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with excess potassium carbonate at 70-80 ˚C (El Kayal et al., 2022).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically confirmed using techniques like NMR spectroscopy, IR spectroscopy, and LC/MS. The structure often influences the compound's biological activity and interaction with biological targets (Yurttaş et al., 2015).
Chemical Reactions and Properties
Benzothiazole compounds can undergo various chemical reactions, including acetylation and oxidation, which can significantly alter their biological activity. These reactions are often dictated by the nature of the substituents on the benzothiazole ring (Chua et al., 1999).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure can be determined using standard analytical methods. These properties are crucial for understanding the compound's behavior in different environments and for formulation purposes.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pKa values, are essential for predicting the compound's behavior in biological systems. For example, the pKa values of benzothiazole derivatives can give insights into their ionization state at physiological pH, which is critical for their absorption and distribution in the body (Duran & Canbaz, 2013).
Scientific Research Applications
Antitumor Activity
One study synthesized a range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures bearing different heterocyclic ring systems, to evaluate their antitumor activity in vitro against human tumor cell lines. Compounds showed considerable anticancer activity against certain cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study explored the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs. These compounds demonstrated good light harvesting efficiency and free energy of electron injection, suggesting their utility as photosensitizers in dye-sensitized solar cells (DSSCs). The study also conducted molecular docking to understand ligand interactions with Cyclooxygenase 1 (COX1), indicating potential biological applications (Mary et al., 2020).
Anticonvulsant Evaluation
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activity in mice models against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. The study emphasizes the pharmacophore's structural requirements for anticonvulsant efficacy, showcasing the importance of benzothiazole acetamide derivatives in developing new anticonvulsant drugs (Nath et al., 2021).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-13-15(22-26-18-6-2-3-8-20(18)29-22)5-4-7-17(13)25-21(27)12-28-19-10-9-14(23)11-16(19)24/h2-11H,12H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNDXKAJVBPXAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366836 | |
Record name | STK094040 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5848-49-7 | |
Record name | STK094040 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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